BenchChemオンラインストアへようこそ!

Nelonicline citrate

α7 nAChR selectivity Receptor binding Off-target activity

Nelonicline citrate is a discontinued but uniquely characterized α7 nAChR agonist (Ki=12.3 nM). It shows a 5.2-point MCCB improvement in nonsmoking schizophrenia subgroups and a 70% reduction of LIDs in MPTP primates at 1.0 mg/kg. Its favorable safety profile (<8% common AEs) suits chronic in vivo studies. Use it as a negative control in AD research to validate assay systems. Simple in‑class substitution is not scientifically sound due to distinct target selectivity and clinical outcomes. Secure your supply of this non‑interchangeable research tool today.

Molecular Formula C23H27N3O8S
Molecular Weight 505.5 g/mol
CAS No. 1026136-84-4
Cat. No. B3318790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelonicline citrate
CAS1026136-84-4
Molecular FormulaC23H27N3O8S
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?;
InChIKeyJIGJENFBLHIYGW-SUZIKMBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nelonicline citrate (ABT-126 citrate): A Selective α7 Nicotinic Receptor Agonist for Cognitive Impairment Research


Nelonicline citrate (ABT-126 citrate; CAS 1026136-84-4) is an orally active and selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, with high affinity for human brain α7 nAChRs (Ki = 12.3 nM) [1]. It is primarily used in research models for schizophrenia and Alzheimer's disease (AD) due to its potential to address cognitive deficits [2]. Nelonicline citrate is a small molecule drug that has been investigated in multiple Phase 2 clinical trials, but development was discontinued due to insufficient efficacy in cognitive endpoints for both AD and schizophrenia [3].

Why Generic α7 nAChR Agonist Substitution is Not Advisable: Nelonicline citrate's Distinct Selectivity and Clinical Profile


Simple substitution of in-class α7 nAChR agonists is not scientifically sound due to significant differences in target selectivity, off-target activity, and clinical outcomes. For instance, while Nelonicline citrate is a selective α7 nAChR agonist with an affinity (Ki) of 12.3 nM, other agents like varenicline or encenicline exhibit partial agonist activity across multiple nAChR subtypes or possess different half-lives, leading to distinct efficacy and safety profiles [1][2]. Direct comparisons show that Nelonicline citrate's specific binding and functional activity, combined with its unique clinical trial results in specific patient subgroups (e.g., nonsmokers vs. smokers with schizophrenia), make it a non-interchangeable tool for research [3][4].

Quantitative Differentiation of Nelonicline citrate (ABT-126) from α7 nAChR Analogs: A Head-to-Head Evidence Compendium


Selectivity for α7 nAChR Over α3β4 nAChR: Comparing Nelonicline citrate to In-Class Agonists

Nelonicline citrate demonstrates high selectivity for the α7 nAChR subtype over the α3β4 subtype, a key differentiator from less selective agonists. In binding assays, it has a Ki of 12.3 nM for human α7 nAChR [1]. For α3β4* nAChRs in human IMR-32 neuroblastoma cells, the Ki is 60 nM, resulting in a >4.8-fold selectivity ratio [1]. Furthermore, in a functional calcium flux assay, it exhibits only 12% efficacy at 100,000 nM [1]. This contrasts with agents like varenicline, which has potent partial agonist activity at α3β4 and α4β2 receptors, leading to distinct side effect profiles [2].

α7 nAChR selectivity Receptor binding Off-target activity

Differential Efficacy in Schizophrenia Patients Based on Smoking Status: Nelonicline citrate vs. Encenicline

In a Phase 2 trial of 207 patients with schizophrenia, Nelonicline citrate (ABT-126) 25 mg showed a statistically significant procognitive effect only in nonsmokers. Among nonsmokers (N=69), the least squares mean difference from placebo on the MATRICS Consensus Cognitive Battery (MCCB) composite score was 5.2 (SE=1.6) for the 25 mg dose, while no difference was observed in smokers (N=113) [1]. This is a key differentiator from other α7 agonists like encenicline (EVP-6124), which did not demonstrate this smoking-status-dependent efficacy in its Phase 2 trials for schizophrenia [2].

Cognitive impairment Schizophrenia Smoking status Clinical trial

Antidyskinetic Efficacy in Parkinson's Disease Model: Nelonicline citrate vs. Nicotine

In an MPTP-lesioned monkey model of Parkinson's disease, Nelonicline citrate (1.0 mg/kg) reduced levodopa-induced dyskinesias (LIDs) by 70% after the morning L-dopa dose and 60% after the afternoon dose, compared to vehicle [1]. In contrast, nicotine, a non-selective nAChR agonist, produced a more modest reduction of approximately 40-50% in similar models [2]. This 20-30% greater reduction in LIDs with Nelonicline citrate compared to nicotine highlights its superior efficacy as a selective α7 agonist in this application.

Levodopa-induced dyskinesia Parkinson's disease Animal model α7 nAChR

Adverse Event Profile in Clinical Trials: Nelonicline citrate vs. Encenicline and Varenicline

Nelonicline citrate exhibits a favorable safety and tolerability profile in clinical trials, distinct from other α7 nAChR agonists. In a Phase 2b study of 432 patients with schizophrenia, adverse event rates were similar to placebo, with the most common events being dizziness, diarrhea, and fatigue (all <8% incidence) [1]. In contrast, encenicline (EVP-6124) was associated with serious adverse events, including agranulocytosis and severe gastrointestinal issues, which led to the suspension of its Phase 3 trials [2]. Varenicline, another α7 nAChR partial agonist, is known for a higher incidence of nausea and neuropsychiatric events [3].

Safety Tolerability Adverse events Clinical trial

Lack of Procognitive Effect in Alzheimer's Disease: Nelonicline citrate vs. Encenicline and Donepezil

In a Phase 2 trial of 437 patients with mild-to-moderate Alzheimer's disease, Nelonicline citrate (ABT-126) 25 mg showed no significant improvement on the primary endpoint of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo [1]. This contrasts with encenicline (EVP-6124), which demonstrated a significant improvement on ADAS-Cog in a Phase 2b trial (mean difference of -1.6 points vs. placebo, p=0.0189) [2], and the standard-of-care donepezil, which typically shows a 2-3 point improvement [3]. This negative finding is a critical piece of evidence for researchers selecting a tool for AD models, as it defines a clear boundary for Nelonicline citrate's utility.

Alzheimer's disease Cognitive impairment Efficacy Phase 2 trial

In Vitro Functional Activity at α7 nAChR: Nelonicline citrate vs. Acetylcholine

In a functional assay using Xenopus oocytes expressing recombinant human α7 nAChRs, Nelonicline citrate activated currents with an EC50 of 2 μM and an intrinsic activity of 74% relative to the full agonist acetylcholine [1]. This partial agonism is a key property shared with other α7 nAChR modulators but distinguishes it from full agonists like PNU-282987, which can cause more rapid receptor desensitization [2]. The 74% intrinsic activity suggests a balanced modulation of receptor activity, which may be important for avoiding receptor overstimulation and desensitization in chronic dosing models.

α7 nAChR Functional assay Partial agonist Electrophysiology

Optimal Research and Preclinical Applications for Nelonicline citrate (ABT-126)


Investigating Cognitive Impairment in Schizophrenia with Stratification by Smoking Status

Use Nelonicline citrate in preclinical or translational studies to model cognitive deficits in schizophrenia, with a specific focus on nonsmoking populations. The compound's demonstrated 5.2-point improvement on the MCCB composite score in nonsmokers (compared to no effect in smokers) makes it a valuable tool for exploring the interaction between nicotine use and α7 nAChR-targeted therapies [1]. This scenario is particularly relevant for studies aiming to replicate the patient subgroup that showed a procognitive signal in Phase 2 trials.

Parkinson's Disease Dyskinesia Research

Employ Nelonicline citrate in MPTP-lesioned primate models to investigate the role of α7 nAChR agonism in reducing levodopa-induced dyskinesias (LIDs). Its robust 70% reduction in LIDs at 1.0 mg/kg provides a clear, quantifiable endpoint for studies on antidyskinetic mechanisms, offering a superior effect size compared to non-selective nAChR agonists like nicotine [2]. This application is ideal for researchers seeking a potent and selective α7 agonist to dissect the pathophysiology of LIDs.

Safety and Tolerability Profiling of α7 nAChR Agonists

Utilize Nelonicline citrate as a benchmark for favorable safety and tolerability in long-term in vivo studies. Its low incidence of adverse events (<8% for common AEs like dizziness and diarrhea) in Phase 2 trials positions it as a safer alternative to other α7 agonists like encenicline (which had serious safety signals) and varenicline (high nausea rates) [3]. This makes it suitable for chronic dosing paradigms where minimizing off-target or side-effect confounds is critical.

Negative Control for α7 nAChR-Mediated Cognitive Improvement in Alzheimer's Disease

Deploy Nelonicline citrate as a negative control in Alzheimer's disease research to validate assay systems or to compare the effects of other α7 nAChR modulators that have shown clinical efficacy. Its lack of significant cognitive improvement in Phase 2 AD trials, contrasted with positive data for encenicline and donepezil, provides a clear benchmark for demonstrating target engagement versus functional outcome in preclinical AD models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nelonicline citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.